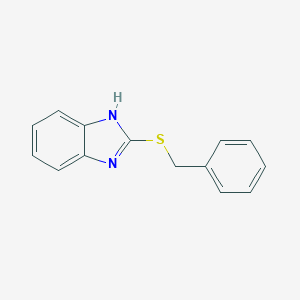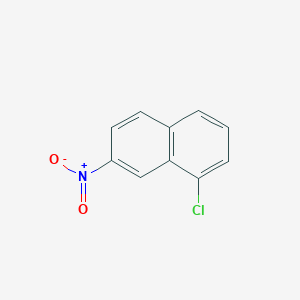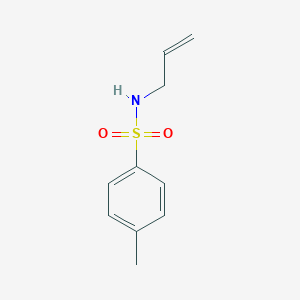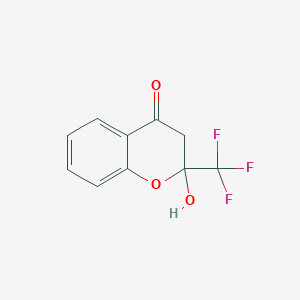
2-Hydroxy-2-(trifluoromethyl)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one is a compound that belongs to the class of chromenes, which are known for their broad spectrum of biological activities.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-2-(trifluoromethyl)chroman-4-one can be achieved through several methods. One efficient method involves the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization in the presence of silica-immobilized L-proline under solvent-free conditions . This method is economical, environmentally friendly, and allows for the recovery and reuse of the catalyst without significant loss of activity .
Analyse Chemischer Reaktionen
2-Hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Major products formed from these reactions include 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids, which have shown potential as selective cyclooxygenase-2 inhibitors .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various biologically active molecules . In biology and medicine, it has shown antiviral, anti-tumor, anti-bacterial, and antioxidative activities . Additionally, it has been studied for its potential as an insecticidal agent and an activator of potassium channels .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets and pathways. Specific pathways and targets include cyclooxygenase-2 inhibition, which is relevant for its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Compared to other chromenes, 2-Hydroxy-2-(trifluoromethyl)chroman-4-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activities . Similar compounds include 2-(trifluoromethyl)-2H-chromenes and 2-(perfluoroalkyl)-2H-chromenes, which also exhibit enhanced biological properties due to the presence of fluorine atoms .
Eigenschaften
CAS-Nummer |
78605-60-4 |
|---|---|
Molekularformel |
C10H7F3O3 |
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
2-hydroxy-2-(trifluoromethyl)-3H-chromen-4-one |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)5-7(14)6-3-1-2-4-8(6)16-9/h1-4,15H,5H2 |
InChI-Schlüssel |
JXFPVSFDZGQZRR-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
Kanonische SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


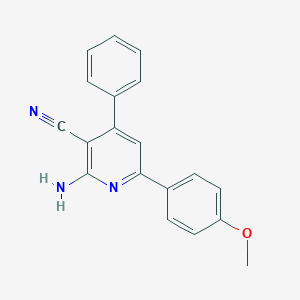

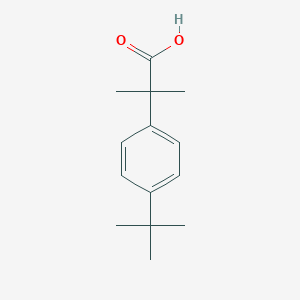
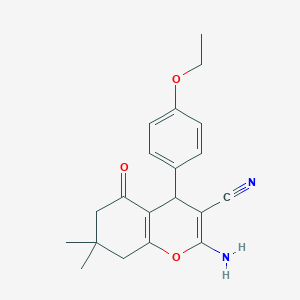


![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
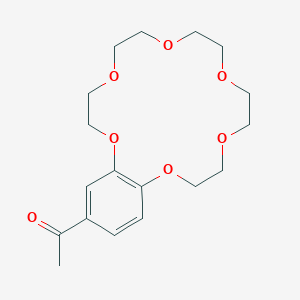
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)

